

In-Depth Technical Guide to the Physicochemical Properties of Neburon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neburon

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Neburon**, a substituted urea herbicide. The information is curated for research and development purposes, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and chemical processes.

Core Physicochemical Data

Neburon (IUPAC name: 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) is a solid, off-white crystalline compound.^[1] Its fundamental physicochemical properties are summarized in the tables below, providing a foundation for understanding its environmental fate, biological activity, and for developing analytical methods.

Table 1: General Physicochemical Properties of Neburon

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₆ Cl ₂ N ₂ O	
Molecular Weight	275.17 g/mol	
CAS Number	555-37-3	
Appearance	Crystalline solid, Off-white	[1]
Melting Point	101.5-103 °C	
Boiling Point	417.3 ± 45.0 °C (Predicted)	
Density	1.3192 g/cm ³ (Rough Estimate)	

Table 2: Solubility and Partitioning Behavior of Neburon

Property	Value	Temperature (°C)	Reference(s)
Water Solubility	4.8 mg/L	24	
logP (Octanol-Water Partition Coefficient)	3.8	Not Specified	[2]
Vapor Pressure	1.01E-06 mm Hg	25	[3]
Henry's Law Constant	1.25E-09 atm-m ³ /mole	25	[3]

Table 3: Acid-Base Properties of Neburon

Property	Value	Reference(s)
pKa	13.55 ± 0.70 (Predicted)	

Experimental Protocols

The determination of the physicochemical properties of **Neburon** follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point of **Neburon** is determined using the capillary method.

Methodology:

- A small, finely powdered sample of dry **Neburon** is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 3 mm.
- The capillary tube is placed in a heating apparatus (e.g., a melting point apparatus with a heated metal block or a Thiele tube with a suitable liquid bath).
- The temperature is raised at a rate of approximately 3°C per minute until it is about 10°C below the expected melting point.
- The heating rate is then slowed to 1-2°C per minute.
- The temperatures at which the substance first begins to melt and at which it is completely molten are recorded as the melting range.

Water Solubility Determination (Adapted from OECD Guideline 105)

The flask method is suitable for determining the water solubility of **Neburon**.

Methodology:

- An excess amount of **Neburon** is added to a known volume of distilled water in a flask.
- The flask is sealed and agitated at a constant temperature (e.g., 24°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid.
- The concentration of **Neburon** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- The experiment is repeated to ensure reproducibility.

Partition Coefficient (logP) Determination (Adapted from OECD Guideline 107)

The shake-flask method is commonly used to determine the n-octanol/water partition coefficient.

Methodology:

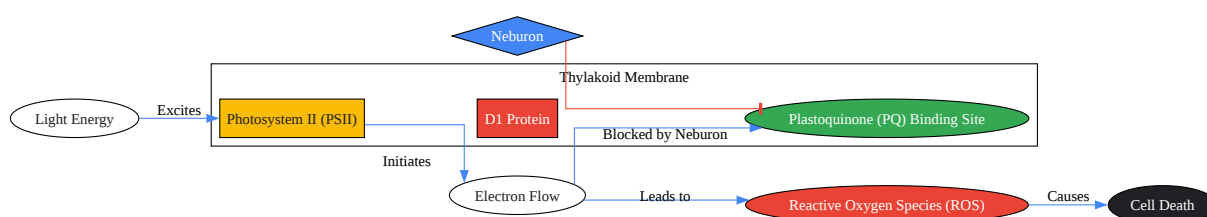
- n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
- A known amount of **Neburon** is dissolved in either water-saturated n-octanol or n-octanol-saturated water.
- A measured volume of this solution is placed in a separatory funnel with a measured volume of the other (immiscible) phase.
- The funnel is shaken until equilibrium is reached (e.g., for several hours).
- The two phases are separated by centrifugation.
- The concentration of **Neburon** in each phase is determined by a suitable analytical method (e.g., HPLC or GC-MS).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mechanism of Action and Degradation Pathways

Inhibition of Photosystem II

Neburon's primary mode of action as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII). It acts by blocking the electron transport chain, a critical process for energy conversion in plants.

Signaling Pathway: **Neburon** binds to the D1 protein, a key component of the PSII reaction center in the thylakoid membranes of chloroplasts.[4][5] This binding event physically obstructs the binding site of plastoquinone (PQ), the mobile electron carrier.[6] By preventing the reduction of plastoquinone, **Neburon** effectively halts the flow of electrons from PSII, leading to a buildup of high-energy electrons and the generation of reactive oxygen species (ROS). This oxidative stress ultimately causes cellular damage and plant death.



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Mechanism of Photosystem II Inhibition by **Neburon**

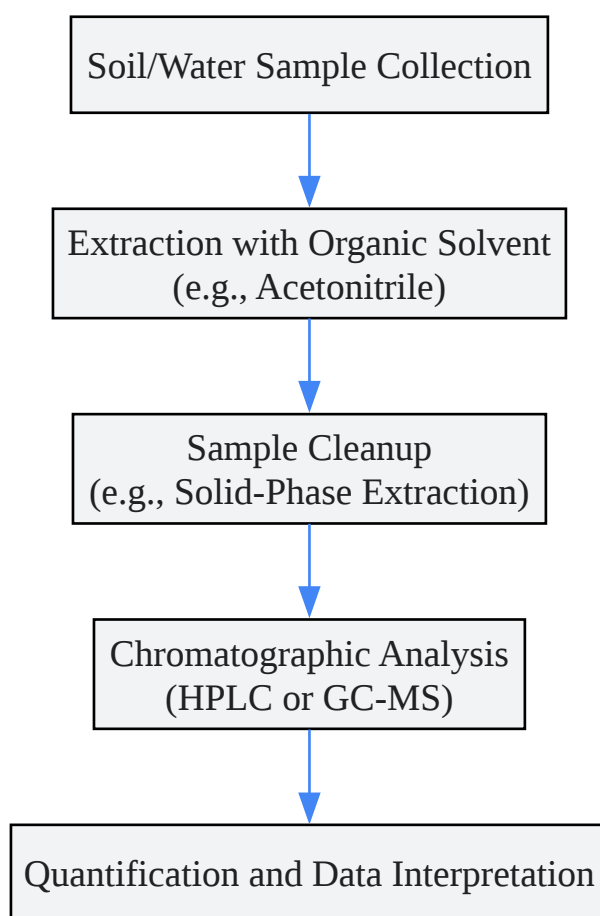
Experimental Workflow for Analyzing Neburon Residues

The analysis of **Neburon** residues in environmental samples like soil and water typically involves extraction followed by chromatographic analysis.

Workflow:

- **Sample Collection:** Representative samples of soil or water are collected from the area of interest.
- **Extraction:** **Neburon** is extracted from the sample matrix using a suitable organic solvent (e.g., acetonitrile, methanol). Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to concentrate the analyte and remove interfering substances.

- **Analysis:** The extract is then analyzed using either High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).^{[7][8]} These techniques separate **Neburon** from other compounds in the extract and provide quantitative data on its concentration.
- **Data Interpretation:** The results are compared to calibration standards to determine the concentration of **Neburon** in the original sample.



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Analytical Workflow for **Neburon** Residue Analysis

Microbial Degradation Pathway

In the environment, **Neburon** is subject to microbial degradation, which is a key process in its dissipation from soil and water. The degradation of phenylurea herbicides like **Neburon** typically proceeds through a series of enzymatic reactions.

Degradation Steps: The primary degradation pathway involves the stepwise N-dealkylation of the urea side chain. This is followed by hydrolysis of the urea linkage to yield 3,4-dichloroaniline. This aniline derivative can then undergo further degradation through ring hydroxylation and eventual ring cleavage by soil microorganisms.



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- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of Neburon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166421#physicochemical-properties-of-neburon-for-research-purposes]

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